molecular formula C8H20N2O B1267897 2-[(2-Amino-2-methylpropyl)amino]-2-methylpropan-1-ol CAS No. 72622-74-3

2-[(2-Amino-2-methylpropyl)amino]-2-methylpropan-1-ol

Cat. No.: B1267897
CAS No.: 72622-74-3
M. Wt: 160.26 g/mol
InChI Key: KELFTKQGPKSTJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Amino-2-methylpropyl)amino]-2-methylpropan-1-ol is an organic compound with the molecular formula C6H16N2O. It is a colorless liquid that is miscible with water and many organic solvents. This compound is known for its weak basicity and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Amino-2-methylpropyl)amino]-2-methylpropan-1-ol typically involves the reaction of 2-amino-2-methylpropan-1-ol with 2-amino-2-methylpropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve more complex processes, including the use of high-pressure reactors and advanced purification techniques to ensure the purity and yield of the final product. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-[(2-Amino-2-methylpropyl)amino]-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: It can be reduced under specific conditions to yield different amine derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

    Substitution Reactions: These reactions may involve halogenating agents or other nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

2-[(2-Amino-2-methylpropyl)amino]-2-methylpropan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is utilized in biochemical assays and as a buffer in various biological experiments.

    Industry: The compound is used in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(2-Amino-2-methylpropyl)amino]-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a weak base, participating in proton transfer reactions. It may also interact with enzymes and other proteins, influencing their activity and function.

Comparison with Similar Compounds

    2-Amino-2-methylpropan-1-ol: This compound is structurally similar but lacks the additional amino group.

    1-Amino-2-methylpropan-2-ol: Another related compound with a different arrangement of functional groups.

Uniqueness: 2-[(2-Amino-2-methylpropyl)amino]-2-methylpropan-1-ol is unique due to its dual amino groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with other molecules.

Properties

IUPAC Name

2-[(2-amino-2-methylpropyl)amino]-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2O/c1-7(2,9)5-10-8(3,4)6-11/h10-11H,5-6,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELFTKQGPKSTJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(C)(C)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90280632
Record name 2-[(2-amino-2-methylpropyl)amino]-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90280632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72622-74-3
Record name NSC17716
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17716
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(2-amino-2-methylpropyl)amino]-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90280632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N1-(1,1-Dimethyl-2-hydroxyethyl)-2-methyl-1,2-propanediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.